molecular formula C10H20O B13797889 p-Menthan-2-ol CAS No. 499-69-4

p-Menthan-2-ol

Cat. No.: B13797889
CAS No.: 499-69-4
M. Wt: 156.26 g/mol
InChI Key: ULJXKUJMXIVDOY-OPRDCNLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless liquid with a characteristic minty odor and is commonly found in essential oils of various plants, particularly those in the mint family . This compound is used in the flavor and fragrance industry due to its pleasant aroma and cooling sensation.

Preparation Methods

Synthetic Routes and Reaction Conditions

p-Menthan-2-ol can be synthesized through several methods. One common synthetic route involves the hydrogenation of carvone, a naturally occurring compound found in caraway and dill oils . The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions of hydrogen gas pressure and temperature .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of carvone. This process involves the use of a fixed-bed reactor where carvone is continuously fed and hydrogenated over a palladium catalyst . The reaction conditions are optimized to achieve high yields and purity of this compound.

Chemical Reactions Analysis

Types of Reactions

p-Menthan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    p-Menthan-2-one. p-Menthane.

    Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

499-69-4

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(1R,2R,5R)-2-methyl-5-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-11H,4-6H2,1-3H3/t8-,9-,10-/m1/s1

InChI Key

ULJXKUJMXIVDOY-OPRDCNLKSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](C[C@H]1O)C(C)C

Canonical SMILES

CC1CCC(CC1O)C(C)C

density

0.887-0.893

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.